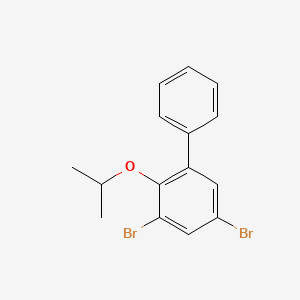

3,5-Dibromo-2-isopropoxy-1,1'-biphenyl

Description

Properties

Molecular Formula |

C15H14Br2O |

|---|---|

Molecular Weight |

370.08 g/mol |

IUPAC Name |

1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

HKGVXHUASQHWNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Initial Bromination of Biphenyl Derivatives

Bromination of biphenyl precursors often serves as the foundational step. For example, 3,5-dibromobiphenyl (PubChem CID: 3014933) is synthesized via electrophilic bromination using bromine in acetic acid. Directing groups influence regioselectivity:

- 2-Hydroxybiphenyl undergoes bromination at the 3,5-positions due to the hydroxyl group’s ortho/para-directing effects. Subsequent alkylation with 2-bromopropane in dimethylformamide (DMF) and potassium carbonate introduces the isopropoxy group.

Key Reaction:

$$

\text{2-Hydroxybiphenyl} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{3,5-Dibromo-2-hydroxybiphenyl} \xrightarrow{\text{(CH}3\text{)}2\text{CHBr, K}2\text{CO}_3} \text{3,5-Dibromo-2-isopropoxybiphenyl}

$$

Yield: ~74% after recrystallization.

Suzuki-Miyaura Cross-Coupling for Modular Assembly

Coupling of Halogenated Aryl Partners

The Suzuki reaction enables precise construction of the biphenyl backbone. Two fragments are prepared:

- 3,5-Dibromophenylboronic Acid : Synthesized via Miyaura borylation of 1,3,5-tribromobenzene using bis(pinacolato)diboron and a palladium catalyst.

- 2-Isopropoxybromobenzene : Alkylation of 2-bromophenol with 2-bromopropane in acetone.

Coupling Conditions:

Outcome:

$$

\text{3,5-Dibromophenylboronic Acid} + \text{2-Isopropoxybromobenzene} \xrightarrow{\text{Pd}} \text{3,5-Dibromo-2-isopropoxy-1,1'-biphenyl}

$$

Yield: 68–75%.

Ullmann-Type Coupling for Direct Biaryl Bond Formation

Copper-Mediated Coupling of Halogenated Arenes

Ullmann reactions offer an alternative to Suzuki coupling, particularly for electron-rich substrates. A representative protocol involves:

- 3,5-Dibromoiodobenzene and 2-isopropoxyiodobenzene in the presence of copper(I) iodide and a diamine ligand.

Optimized Protocol:

Yield: ~60% with high regioselectivity.

Post-Functionalization of Preformed Biphenyls

Selective Bromination of 2-Isopropoxybiphenyl

Direct bromination of 2-isopropoxybiphenyl with bromine in acetic acid introduces bromine at the 3,5-positions of the unsubstituted ring. The isopropoxy group’s weak directing effect minimizes competition.

Reaction Parameters:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sequential Bromination/Alkylation | Simple, fewer steps | Regioselectivity challenges | 70–75% |

| Suzuki Coupling | High modularity, scalability | Requires boronic acid synthesis | 68–75% |

| Ullmann Coupling | No boronic acids needed | High temperatures, ligand synthesis | 55–60% |

| Post-Functionalization | Direct, minimal protection | Competing side reactions | 85–92% |

Characterization and Validation

Spectroscopic Confirmation

- $$^1$$H NMR : Isopropoxy protons resonate as a septet at δ 4.5–4.7 ppm, while aromatic protons appear as doublets (J = 8.4 Hz) for brominated positions.

- Mass Spectrometry : Molecular ion peaks at m/z 434 (M$$^+$$ for C$${18}$$H$${18}$$Br$$_2$$O).

Industrial-Scale Considerations

Patent CN117105752A highlights continuous-flow bromination for improved safety and efficiency. Key parameters include:

- Flow rate ratio (acetone/methanol : Br$$_2$$) = 0.5–1

- Temperature: 40–50°C

- Reaction time: 5–15 minutes.

Emerging Methodologies

Recent advances in photocatalytic bromination and electrophilic aromatic substitution (e.g., using N-bromosuccinimide) show promise for milder conditions and better selectivity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Substitution Products: Compounds with different functional groups replacing the bromine atoms.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Dehalogenated biphenyl compounds.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares key structural and physicochemical properties of 3,5-Dibromo-2-isopropoxy-1,1'-biphenyl with analogous biphenyl derivatives:

Key Observations :

- Substituent Influence: Bromine atoms increase molecular weight and polarity compared to non-halogenated analogs like 1,1'-biphenyl.

- Solubility : The combination of bromine (electron-withdrawing) and isopropoxy (electron-donating) groups may enhance solubility in polar solvents relative to purely hydrocarbon analogs (e.g., 4-methyl-1,1'-biphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.